(2S)-pent-4-yn-2-amine hydrochloride
Description
Significance of Chiral Amines as Enantiopure Building Blocks
Chiral amines are fundamental components in the world of asymmetric synthesis. sigmaaldrich.com Chirality, or the "handedness" of a molecule, is a critical factor in biological systems, as living organisms are themselves composed of chiral molecules like L-amino acids and D-sugars. abcr.com Consequently, the interaction between a drug molecule and its biological target, such as an enzyme or receptor, is highly dependent on the drug's stereochemistry. enamine.net The use of enantiopure compounds—samples containing only one of the two possible enantiomers—is therefore crucial in drug development to ensure selective interaction with the target and to minimize potential off-target effects that could arise from the other enantiomer.
Enantiopure amines serve as versatile chiral building blocks, which can be sourced from the "chiral pool" of naturally abundant compounds or created through asymmetric synthesis. abcr.comwikipedia.org They are widely used as starting materials for the synthesis of complex chiral drugs and other biologically active compounds. sigmaaldrich.comnih.gov The presence of a stereodefined amine group can direct the stereochemical outcome of subsequent reactions, making them invaluable for constructing molecules with multiple chiral centers. youtube.com
Role of Alkyne Functionality in Advanced Chemical Transformations
The alkyne functional group, characterized by a carbon-carbon triple bond, is a cornerstone of modern synthetic chemistry due to its exceptional versatility. wikipedia.orgsigmaaldrich.com Though thermodynamically unstable, the triple bond is kinetically stable and serves as a hub of high electron density, making it reactive toward a wide array of transformations. wikipedia.orgstudysmarter.co.uk
Alkynes participate in a diverse range of reactions, including:
Addition Reactions: They can readily add two equivalents of halogens or hydrogen halides. wikipedia.org
Cycloadditions: Alkynes are key partners in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, which is a prime example of "click chemistry." sigmaaldrich.comnumberanalytics.com These reactions are powerful tools for constructing complex five-membered rings and other cyclic systems. numberanalytics.com
Coupling Reactions: Terminal alkynes can be converted into metal acetylides and undergo C-C bond-forming reactions. sigmaaldrich.com
Metathesis: Alkyne metathesis allows for the precise formation of internal alkynes, enabling the synthesis of complex macrocycles and natural products. numberanalytics.com
Hydration: The addition of water across the triple bond, often catalyzed by metal complexes, can yield aldehydes and ketones. wikipedia.org
This broad reactivity makes alkyne-containing molecules highly valuable intermediates for building molecular complexity. numberanalytics.com
Contextualization of (2S)-pent-4-yn-2-amine hydrochloride within Chiral Alkynyl Amine Chemistry
(2S)-pent-4-yn-2-amine hydrochloride stands as a prime exemplar of a molecule that synergistically combines the advantageous features of both a chiral amine and a terminal alkyne. As a propargylic amine, its structure features a chiral center directly adjacent to the alkyne-bearing carbon, making it a highly sought-after motif in synthetic chemistry. acs.orgacs.org
The "(2S)" designation specifies the absolute stereochemistry at the C2 position, providing an enantiopure foundation for asymmetric synthesis. The terminal alkyne functionality serves as a versatile reactive handle for a multitude of subsequent chemical transformations. The hydrochloride salt form enhances the compound's stability and handling properties, making it a convenient powder for laboratory use. sigmaaldrich.com
The synthesis of such chiral propargylic amines can be achieved through various advanced methods, including the catalytic asymmetric three-component coupling of an aldehyde, an amine, and an alkyne (A³ coupling), or the tandem iridium-catalyzed hydrosilylation and copper-catalyzed alkynylation of amides. organic-chemistry.orgchemrxiv.org The availability of (2S)-pent-4-yn-2-amine hydrochloride provides chemists with a ready-to-use building block that bypasses these often complex synthetic steps, accelerating the discovery and development of new chemical entities.
Chemical Data
Table 1: Physicochemical Properties of (2S)-pent-4-yn-2-amine and its Hydrochloride Salt
| Property | (2S)-pent-4-yn-2-amine (Free Base) | (2S)-pent-4-yn-2-amine hydrochloride |
| IUPAC Name | (2S)-pent-4-yn-2-amine | (S)-pent-4-yn-2-amine hydrochloride |
| Molecular Formula | C₅H₉N | C₅H₁₀ClN |
| Molecular Weight | 83.13 g/mol | 119.59 g/mol |
| CAS Number | 1310699-57-0 | 2648868-43-1 |
| Physical Form | Not Specified | Powder |
| InChI Key | ATNZRYIKSXYJKY-YFKPBYRVSA-N | AQUFZQMGVFGIFO-JEDNCBNOSA-N |
| Canonical SMILES | CC@@HN | CC@HN.Cl |
Data sourced from PubChem and Sigma-Aldrich. sigmaaldrich.comnih.gov
Table 2: Common Reactions Involving the Alkyne Functional Group
| Reaction Type | Description | Typical Reagents/Catalysts |
| Cycloaddition | Formation of cyclic compounds. | Azides (for Click Chemistry), Dienes |
| Hydrogenation | Reduction of the triple bond to an alkene or alkane. | H₂, Metal Catalysts (e.g., Pd, Pt, Ni) |
| Hydrohalogenation | Addition of hydrogen halides (e.g., HBr, HCl) across the triple bond. | HX |
| Hydration | Addition of water to form an enol, which tautomerizes to a ketone or aldehyde. | H₂O, H₂SO₄, HgSO₄ |
| Sonogashira Coupling | Cross-coupling reaction to form a new C-C bond. | Aryl/Vinyl Halide, Pd catalyst, Cu co-catalyst |
| Alkyne Metathesis | Scrambling of alkylidyne groups. | Molybdenum or Tungsten alkylidyne complexes |
Data compiled from various sources on alkyne chemistry. wikipedia.orgsigmaaldrich.comnumberanalytics.com
Properties
CAS No. |
2648868-43-1 |
|---|---|
Molecular Formula |
C5H10ClN |
Molecular Weight |
119.59 g/mol |
IUPAC Name |
(2S)-pent-4-yn-2-amine;hydrochloride |
InChI |
InChI=1S/C5H9N.ClH/c1-3-4-5(2)6;/h1,5H,4,6H2,2H3;1H/t5-;/m0./s1 |
InChI Key |
AQUFZQMGVFGIFO-JEDNCBNOSA-N |
Isomeric SMILES |
C[C@@H](CC#C)N.Cl |
Canonical SMILES |
CC(CC#C)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Stereoselective Synthesis Methodologies for Chiral Pent 4 Yn 2 Amine Derivatives
Asymmetric Catalytic Approaches
Asymmetric catalysis has emerged as a powerful tool for the efficient synthesis of chiral molecules, offering high levels of enantioselectivity and atom economy. nih.gov Various catalytic strategies have been developed to access chiral amines, including those containing a propargyl group, which is a key feature of pent-4-yn-2-amine (B6265540).
Transition Metal-Catalyzed Enantioselective Hydrogenation of Precursors
Transition metal-catalyzed asymmetric hydrogenation is a well-established and highly effective method for the synthesis of chiral amines. nih.govrsc.org This approach typically involves the reduction of a prochiral precursor, such as an imine or enamine, using a chiral transition metal complex as the catalyst. The chirality of the final amine product is dictated by the chiral ligand coordinated to the metal center.
For the synthesis of (2S)-pent-4-yn-2-amine, a suitable precursor would be pent-4-yn-2-one. This ketone can be converted to a prochiral imine or enamine, which is then subjected to asymmetric hydrogenation. A variety of transition metals, including rhodium, ruthenium, and iridium, have been successfully employed in these transformations, often in combination with chiral phosphine (B1218219) ligands. rsc.orgscite.ai The choice of catalyst and reaction conditions is critical to achieving high enantioselectivity.
Table 1: Examples of Transition Metal-Catalyzed Asymmetric Hydrogenation for Chiral Amine Synthesis
| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Rh(I)-DuanPhos | α-Enamides | Up to 99% | scite.ai |
| Ru(II)-BINAP | β-Enamides | Up to 98% | scite.ai |
Organocatalytic Asymmetric Reductive Amination Strategies
Organocatalysis, the use of small organic molecules as catalysts, has gained prominence as a sustainable and metal-free alternative for asymmetric synthesis. youtube.comyoutube.com In the context of chiral amine synthesis, organocatalytic asymmetric reductive amination of ketones offers a direct and efficient route. nih.gov
This strategy involves the reaction of a ketone, such as pent-4-yn-2-one, with an amine source in the presence of a chiral organocatalyst and a reducing agent. Chiral phosphoric acids, prolinol derivatives, and other chiral amines have been shown to be effective catalysts for this transformation. youtube.comnih.gov The catalyst facilitates the formation of a chiral iminium ion intermediate, which is then stereoselectively reduced to the desired chiral amine. A key advantage of this method is its operational simplicity and tolerance of a wide range of functional groups.
Biocatalytic Pathways to Chiral Amines
Biocatalysis, utilizing enzymes to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, environmentally benign conditions. nih.gov For the synthesis of chiral amines, several classes of enzymes, including transaminases (TAs), imine reductases (IREDs), and amine dehydrogenases (AmDHs), have been successfully employed. acs.org
Transaminases can catalyze the asymmetric amination of a ketone by transferring an amino group from an amino donor, such as isopropylamine, to the ketone substrate. This process can be highly enantioselective, yielding the desired (S)- or (R)-amine. Imine reductases, on the other hand, catalyze the asymmetric reduction of pre-formed or in-situ generated imines. Furthermore, deracemization of racemic propargylic alcohols using a combination of an alcohol dehydrogenase and an oxidase can provide access to enantiopure building blocks for amine synthesis. acs.org The use of immobilized enzymes can further enhance the industrial applicability of these biocatalytic routes. nih.gov
Asymmetric A³ (Aldehyde–Alkyne–Amine) Coupling Reactions for Propargylic Amines
The asymmetric A³ coupling reaction is a powerful multicomponent reaction that allows for the direct synthesis of chiral propargylamines from an aldehyde, an alkyne, and an amine. dntb.gov.uanih.govresearchgate.netnih.gov This reaction is typically catalyzed by a chiral copper(I) complex. nih.govresearchgate.net
For the synthesis of a derivative of (2S)-pent-4-yn-2-amine, this would involve the reaction of an appropriate aldehyde, a terminal alkyne, and an amine in the presence of a chiral copper catalyst. The enantioselectivity of the reaction is controlled by the chiral ligand, with various box and pybox ligands showing high efficiency. nih.gov This method is highly convergent and allows for the rapid construction of complex chiral propargylamines. rsc.org
Table 2: Catalytic Systems for Asymmetric A³ Coupling Reactions
| Catalyst/Ligand | Amine Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| CuBr/Quinap | Secondary Amines | 82-96% | nih.gov |
| CuOTf/Pybox | Primary Amines | High | nih.gov |
Catalytic Enantioselective Alkynylation of Imines and Nitrones
The catalytic enantioselective addition of terminal alkynes to imines and nitrones provides another direct route to chiral propargylic amines. nih.govacs.orgnih.gov This transformation can be catalyzed by various metal complexes, with copper and palladium catalysts being particularly effective. nih.govacs.org
In this approach, an imine derived from an appropriate aldehyde and amine is reacted with a terminal alkyne in the presence of a chiral catalyst. For instance, a planar chiral ferrocenyl imidazoline (B1206853) palladacycle has been shown to be a highly efficient catalyst for this reaction, achieving high turnover numbers. nih.gov The reaction can also be performed with quinolone-derived imines, leading to the synthesis of chiral N-heterocyclic alkaloids. acs.orgnih.gov
Asymmetric Hydroalkylation and Hydroamination Routes
Asymmetric hydroalkylation and hydroamination reactions represent emerging strategies for the synthesis of chiral amines. nih.govillinois.eduacs.orgnih.govresearchgate.netchemrxiv.org These methods involve the addition of a C-H or N-H bond across a carbon-carbon double or triple bond.
Nickel-catalyzed asymmetric hydroalkylation of enecarbamates with alkyl halides has been developed to produce a wide range of chiral alkyl amines with high regio- and enantioselectivity. acs.orgresearchgate.netchemrxiv.org Similarly, photoenzymatic asymmetric hydroamination has been demonstrated for the synthesis of chiral alkyl amines, where a flavin-dependent ene-reductase acts as a photocatalyst to generate and control highly reactive aminium radical cations. nih.govillinois.edu These methods offer novel and powerful approaches to access structurally diverse chiral amines.
Diastereoselective Synthesis Protocols
Diastereoselective synthesis provides a powerful strategy to introduce the desired stereochemistry by using a chiral auxiliary or a chiral reagent to control the formation of a new stereocenter.
Application of Chiral Auxiliaries in Amine Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product.
One of the most effective and widely used chiral auxiliaries for the asymmetric synthesis of amines is Ellman's chiral tert-butanesulfinamide. rsc.org The condensation of a ketone with (R)- or (S)-tert-butanesulfinamide forms a chiral N-tert-butanesulfinyl imine. The subsequent nucleophilic addition to the C=N bond is directed by the bulky tert-butylsulfinyl group, leading to the formation of one diastereomer in excess. The auxiliary can then be readily cleaved under acidic conditions to afford the free chiral amine. researchgate.netnih.gov
For the synthesis of (2S)-pent-4-yn-2-amine, a potential route would involve the reaction of pent-4-yn-2-one with (S)-tert-butanesulfinamide to form the corresponding (S)-N-tert-butanesulfinyl ketimine. Subsequent addition of a nucleophile, such as a reducing agent, would proceed with high diastereoselectivity.
Another versatile class of chiral auxiliaries is based on amino alcohols, such as pseudoephenamine. These auxiliaries have demonstrated remarkable stereocontrol in alkylation reactions. acs.org While specific applications to simple propargylamines are less documented, the principles of using pseudoephenamine-derived amides in diastereoselective alkylations could be adapted for the synthesis of chiral pent-4-yn-2-amine derivatives. acs.org
| Chiral Auxiliary | Precursor Type | Key Reaction | Diastereomeric Ratio (d.r.) |
| (S)-tert-Butanesulfinamide | Ketimine | Nucleophilic Addition | Generally high, often >90:10 |
| (1S,2S)-Pseudoephenamine | Amide | Enolate Alkylation | Can be very high, >95:5 |
Table 1: Examples of Chiral Auxiliaries in Asymmetric Amine Synthesis
Diastereoselective Alkynylation Reactions
Diastereoselective alkynylation involves the addition of an alkyne nucleophile to a prochiral imine containing a chiral auxiliary. This method directly establishes the propargylamine (B41283) stereocenter. The reaction of a chiral N-sulfinylimine with a lithium acetylide is a well-established method for the synthesis of enantioenriched propargylamines. researchgate.net The stereochemical outcome is dictated by the chiral sulfinyl group, which directs the approach of the nucleophile. For instance, the addition of lithium (trimethylsilyl)acetylide to various chiral N-tert-butanesulfinyl aldimines has been shown to proceed with high diastereoselectivity, providing access to a range of N-sulfinyl propargylamines. researchgate.net
A plausible route to (2S)-pent-4-yn-2-amine via this method would involve the condensation of acetaldehyde (B116499) with (S)-tert-butanesulfinamide to form the corresponding chiral imine, followed by the addition of a propynyl (B12738560) nucleophile, such as propynyllithium or a propynyl Grignard reagent.
| Imine Substrate | Alkyne Reagent | Chiral Inductor | Diastereomeric Ratio (d.r.) |
| N-tert-Butanesulfinyl imine | Lithium Acetylide | (S)-tert-Butanesulfinamide | Often high, dependent on substrates |
| Imine from chiral amine | Organometallic alkyne | Chiral amine moiety | Variable, depends on amine |
Table 2: Diastereoselective Alkynylation Approaches
Chiral Resolution and Deracemization Strategies for Amines
Chiral resolution and deracemization are alternative approaches to obtain enantiomerically pure amines from a racemic mixture.
Crystallization-Based Enantioseparation Methods
Classical resolution via the formation of diastereomeric salts is a widely used technique for separating enantiomers. wikipedia.orgnih.gov This method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. Due to their different physical properties, these salts can often be separated by fractional crystallization. rsc.org After separation, the desired enantiomer of the amine is liberated from its salt by treatment with a base.
For the resolution of racemic pent-4-yn-2-amine, common chiral resolving agents such as tartaric acid, mandelic acid, or camphorsulfonic acid could be employed. semanticscholar.org The success of this method depends on the formation of well-defined crystalline salts with significantly different solubilities. For example, the resolution of a racemic amine with (+)-tartaric acid will produce two diastereomeric salts: ((R)-amine)-(+)-tartrate and ((S)-amine)-(+)-tartrate, which can then be separated. rsc.org The efficiency of such a resolution is highly dependent on the specific amine, resolving agent, and crystallization solvent.
| Resolving Agent | Principle | Key Advantage |
| (+)-Tartaric Acid | Diastereomeric salt formation | Readily available and inexpensive |
| (-)-Mandelic Acid | Diastereomeric salt formation | Effective for a range of amines |
| (+)-Camphor-10-sulfonic acid | Diastereomeric salt formation | Strong acid, forms stable salts |
Table 3: Common Chiral Resolving Agents for Amines
Dynamic Kinetic Resolution and Asymmetric Transformation Processes
Dynamic kinetic resolution (DKR) is a powerful strategy that can theoretically convert a racemic mixture completely into a single enantiomer. princeton.edu This process combines a kinetic resolution step with in situ racemization of the slower-reacting enantiomer. For primary amines, DKR often involves an enzymatic acylation to selectively react with one enantiomer, coupled with a metal-catalyzed racemization of the remaining amine. researchgate.net
A potential DKR of racemic pent-4-yn-2-amine could employ a lipase (B570770), such as Candida antarctica lipase B (CALB), for the enantioselective acylation of the (S)-amine, while a palladium-based catalyst could facilitate the racemization of the unreacted (R)-amine. researchgate.net This would allow for the continuous conversion of the (R)-enantiomer into the (S)-enantiomer, which is then acylated, leading to a high yield of the desired (S)-acylated product.
Asymmetric transformation, a related process, involves the direct crystallization of a desired diastereomeric salt from a solution containing a racemic mixture of the amine and a chiral resolving agent, where the diastereomeric salts are in equilibrium in solution.
| Method | Key Components | Theoretical Max. Yield |
| Dynamic Kinetic Resolution | Enzyme (e.g., Lipase) + Metal Catalyst (e.g., Pd) | 100% |
| Asymmetric Transformation | Racemic Substrate + Chiral Resolving Agent in solution | >50% |
Table 4: Deracemization Strategies for Chiral Amines
Emerging Synthetic Technologies
Modern synthetic chemistry continues to offer new and more efficient methods for the preparation of chiral amines.
Biocatalysis, utilizing enzymes such as transaminases, has emerged as a green and highly selective method for the synthesis of chiral amines. acs.orgrsc.org Transaminases can catalyze the asymmetric amination of a prochiral ketone to produce the corresponding chiral amine with high enantiomeric excess. researchgate.net For the synthesis of (2S)-pent-4-yn-2-amine, a transaminase could be used to convert pent-4-yn-2-one directly into the (S)-amine using an amine donor like isopropylamine. nih.gov The stereoselectivity is determined by the choice of the (R)- or (S)-selective transaminase. acs.org
Transition metal-catalyzed asymmetric hydrogenation of enamines or imines is another highly efficient and atom-economical method for producing chiral amines. nih.govnih.gov Chiral rhodium and iridium complexes with chiral phosphine ligands have been shown to be particularly effective for the asymmetric hydrogenation of various unsaturated nitrogen-containing compounds, often providing high enantioselectivities. rsc.orgacs.orgacs.org A potential route to (2S)-pent-4-yn-2-amine could involve the asymmetric hydrogenation of an appropriately substituted enamine precursor.
| Technology | Catalyst/Enzyme | Key Transformation | Key Advantage |
| Biocatalysis | Transaminase | Asymmetric amination of a ketone | High enantioselectivity, mild conditions |
| Asymmetric Hydrogenation | Chiral Rh or Ir complex | Hydrogenation of an enamine/imine | High atom economy, high turnover numbers |
Table 5: Emerging Technologies for Chiral Amine Synthesis
Continuous Flow Synthesis Approaches for Chiral Amine Production
Continuous flow synthesis offers a paradigm shift from traditional batch processing, providing enhanced control over reaction parameters, improved safety, and greater efficiency. nih.gov This technology is particularly advantageous for the synthesis of chiral amines, where precise control is essential for achieving high stereoselectivity. nih.govnih.gov
A prominent and effective strategy in this domain is the use of immobilized enzymes within continuous flow reactors. rsc.orgnih.govnih.gov Amine transaminases (ATAs), for example, are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone, producing a chiral amine with excellent enantioselectivity under mild conditions. rsc.orgrsc.org In a flow system, an ATA can be immobilized on a solid support, such as methacrylate (B99206) beads or controlled porosity glass, and packed into a column. nih.govnih.govacs.org The substrate (a prochiral ketone) and an amine donor are then continuously passed through this heated reactor. rsc.org This setup not only facilitates high-throughput production and excellent enantiomeric excess (often >99% ee) but also allows for the straightforward separation of the product from the enzyme, which can be reused for extended periods. nih.govnih.govacs.org For instance, a packed-bed reactor with an immobilized transaminase has been operated for over 96 hours without a detectable loss in enzyme activity. nih.gov
Key features of this biocatalytic flow approach include:
High Stability and Reusability: Immobilized enzymes exhibit remarkable stability, allowing for continuous operation for days and numerous reaction cycles. nih.govnih.gov
Clean Production: The process can be designed to be quench-free, often requiring no workup or further purification of the product. nih.gov
High Throughput: Flow systems can achieve significant productivity, with space-time yields reported as high as 335 g L⁻¹ h⁻¹. nih.gov
Solvent Options: While many biocatalytic reactions are performed in aqueous media, flow systems using immobilized E. coli cells have demonstrated success in organic solvents, which can suppress the leaching of essential cofactors like pyridoxal (B1214274) 5′-phosphate (PLP). nih.govacs.org
The following table summarizes research findings on the continuous flow synthesis of chiral amines using immobilized transaminases.
| Catalyst System | Residence Time | Conversion | Enantiomeric Excess (ee) | Operational Stability |
| Immobilized E. coli cells with ω-transaminase and PLP on methacrylate beads | 30 min | 85% | >99% | Stable for at least 2 hours |
| Immobilized E. coli cells with ω-transaminase and PLP on methacrylate beads | 60 min | 85% | >99% | Stable for at least 2 hours |
| Immobilized ω-transaminase on controlled porosity glass | 15 min (per batch cycle) | Quantitative | Not specified | 16 consecutive batch reactions |
| Packed-bed flow reactor with immobilized ω-transaminase | Continuous | Not specified | Not specified | 96 hours with no activity loss |
This interactive table is based on data from studies on the continuous flow synthesis of chiral amines. nih.govacs.org
Green Chemistry and Sustainable Synthesis Considerations
The principles of green and sustainable chemistry are increasingly integral to the development of synthetic routes for propargylamines and other chiral amines. eventsair.comajgreenchem.comnih.govrsc.orgnih.gov The focus is on minimizing environmental impact by reducing waste, using less hazardous chemicals, and improving atom economy. ajgreenchem.comrsc.org
Another key strategy is the development of catalytic multicomponent reactions, such as the A³ coupling of an aldehyde, an amine, and a terminal alkyne to form propargylamines. ajgreenchem.comrsc.org Researchers have developed heterogeneous copper-based catalysts that can be used in solvent-free conditions. nih.govrsc.org These catalysts are often recoverable and can be reused multiple times without significant loss of activity, which is a major advantage for sustainable manufacturing. nih.govrsc.org
The pursuit of metal-free synthesis protocols is also a significant goal from a green chemistry perspective. nih.gov While most A³ coupling reactions are metal-catalyzed, some methods have been developed that avoid metals entirely, although they may require higher temperatures or longer reaction times. rsc.orgnih.gov
The table below outlines key considerations in the green synthesis of propargylamines.
| Synthesis Approach | Catalyst | Solvent | Key Sustainability Advantages |
| A³ Coupling | Copper-functionalized MIL-101(Cr) | Solvent-free | High yields, low catalyst loading, catalyst reusability. nih.gov |
| A³ Coupling | [Bis(picolinate-κ2N:O) Cu(II)] complex | Water | Use of non-hazardous aqueous medium, potential for bulk production. ajgreenchem.com |
| Biocatalysis | Amine Transaminase (ATA) | Aqueous media | Mild reaction conditions, high enantioselectivity, biodegradable catalyst. rsc.orgrsc.org |
| Metal-free Coupling | None | Varies | Avoids use of potentially toxic and expensive metal catalysts. nih.gov |
This interactive table is based on data from studies on the sustainable synthesis of propargylamines. rsc.orgajgreenchem.comnih.govnih.gov
Chemical Transformations and Reactivity of 2s Pent 4 Yn 2 Amine Hydrochloride
Reactions at the Amine Moiety with Retention of Stereochemistry
Transformations involving the chiral amine center are critical for integrating this building block into larger molecules. A key consideration in these reactions is the preservation of the (S)-stereochemistry at the C2 position.
The primary amine of (2S)-pent-4-yn-2-amine readily undergoes N-acylation with a variety of acylating agents to form chiral amides. This reaction is fundamental for creating peptide-like structures or for introducing specific functionalities. The reaction proceeds with retention of the original stereochemistry at the chiral center. Common acylating agents include acid chlorides, acid anhydrides, and carboxylic acids activated with coupling reagents. researchgate.net The choice of reagent and conditions can be tailored to the specific substrate and desired product. researchgate.net
Table 1: Representative Conditions for Amide Formation
| Acylating Agent | Coupling Reagent/Base | Solvent | Typical Conditions |
| Acetyl chloride | Triethylamine (TEA) or Pyridine | Dichloromethane (DCM) or Tetrahydrofuran (THF) | 0 °C to room temperature |
| Acetic anhydride | Triethylamine (TEA) or DMAP (cat.) | Dichloromethane (DCM) | 0 °C to room temperature |
| Carboxylic acid | DCC/HOBt or HATU/DIPEA | Dimethylformamide (DMF) or DCM | 0 °C to room temperature |
This table presents generalized conditions for N-acylation reactions. researchgate.netresearchgate.net
The resulting N-acylated propargylamines are versatile intermediates. The newly formed amide bond is generally stable, allowing for subsequent manipulations of the alkyne moiety. rsc.org The development of racemization-free coupling reagents is particularly important in this context to ensure the enantiopurity of the final products. rsc.org
To facilitate reactions at the alkyne terminus without interference from the amine, the nitrogen atom is often protected. organic-chemistry.org Carbamates are the most common type of protecting group for amines due to their stability and predictable cleavage conditions. masterorganicchemistry.com
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines. masterorganicchemistry.com It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions. nih.gov The Boc group is stable to a wide range of non-acidic reagents but can be readily removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.comnih.gov
Table 2: Typical Conditions for N-Boc Protection
| Reagent | Base (optional) | Solvent | Typical Conditions |
| (Boc)₂O | Triethylamine (TEA) or NaOH | Dichloromethane (DCM), THF, or Water/Acetone | Room temperature |
This table illustrates a general procedure for the N-protection of amines with a Boc group. nih.gov
Other protecting groups, such as the carboxybenzyl (Cbz) and fluorenylmethyloxycarbonyl (Fmoc) groups, offer orthogonal protection strategies, as they can be removed under different conditions (hydrogenolysis for Cbz, and mild base for Fmoc). masterorganicchemistry.com This orthogonality is crucial in complex, multi-step syntheses. wikipedia.org
The primary amine of (2S)-pent-4-yn-2-amine can react with aldehydes and ketones to form chiral imines (also known as Schiff bases). libretexts.org This condensation reaction is typically acid-catalyzed and reversible, with the removal of water driving the equilibrium towards the imine product. libretexts.orgyoutube.com The reaction is highly dependent on pH, with an optimal range typically between 4 and 5. libretexts.org
The formation of the imine proceeds with retention of stereochemistry at the α-carbon. The resulting chiral imine is a valuable intermediate for the synthesis of other chiral amines through reduction or for the construction of heterocyclic systems. For example, the in-situ formation of an imine followed by reduction (reductive amination) can provide access to secondary amines. google.com
While primary amines form imines, secondary amines react with aldehydes and ketones to yield enamines. mdpi.com Although (2S)-pent-4-yn-2-amine is a primary amine, its derivatives, such as the N-alkylated products from reductive amination, could potentially form enamines for further transformations.
Reactions at the Alkyne Moiety with Stereocontrol
The terminal alkyne of (2S)-pent-4-yn-2-amine and its N-protected derivatives is a versatile handle for carbon-carbon and carbon-heteroatom bond formation. The chirality of the adjacent amine center can influence the stereochemical outcome of reactions at the alkyne, although the distance often necessitates the use of chiral catalysts for high stereocontrol.
Sonogashira Coupling: The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org For a substrate like N-protected (2S)-pent-4-yn-2-amine, this reaction allows for the introduction of various aromatic or vinylic substituents at the terminus of the alkyne chain, leading to more complex chiral building blocks. The reaction is generally carried out under mild conditions and tolerates a wide range of functional groups. wikipedia.orglibretexts.org
Table 3: Generalized Conditions for Sonogashira Coupling
| Alkyne Substrate | Coupling Partner | Catalyst System | Base | Solvent |
| N-Boc-(2S)-pent-4-yn-2-amine | Aryl iodide or bromide | Pd(PPh₃)₂Cl₂, CuI | Triethylamine (TEA) or Diisopropylamine (DIPA) | THF or DMF |
This table outlines typical components for a Sonogashira coupling reaction. wikipedia.orgorganic-chemistry.org
Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient and highly regioselective route to 1,4-disubstituted 1,2,3-triazoles. dovepress.comnih.gov The terminal alkyne of (2S)-pent-4-yn-2-amine or its derivatives can react with a wide variety of organic azides in the presence of a copper(I) catalyst to yield chiral triazole-containing compounds. researchgate.netnih.gov These triazoles are stable and can serve as isosteres for amide bonds in medicinal chemistry. dovepress.com
The alkyne functionality can participate in various cycloaddition reactions to construct heterocyclic rings. The inherent chirality of the starting material can be exploited to induce diastereoselectivity in these transformations, often in conjunction with chiral catalysts.
For instance, [3+2] cycloaddition reactions of propargylamines with various partners can lead to the formation of five-membered heterocycles. nih.gov Similarly, enantioselective 1,3-dipolar cycloadditions can be employed to synthesize chiral pyrrolidines. nih.gov The specific reaction pathways and the resulting stereochemistry are highly dependent on the reaction partners, catalyst, and conditions. These methods provide a powerful strategy for the synthesis of complex, enantiomerically enriched heterocyclic compounds from relatively simple starting materials. nih.govdicp.ac.cn
Tandem and Cascade Reactions Utilizing Both Functionalities
The dual functionality of (2S)-pent-4-yn-2-amine hydrochloride makes it an ideal substrate for tandem and cascade reactions, where multiple bond-forming events occur in a single pot, leading to a rapid increase in molecular complexity.
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, and the combination of an amine and an alkyne in one molecule is well-suited for such transformations. The most prominent MCR for this type of compound is the A³ (aldehyde-alkyne-amine) coupling reaction. nih.govsemanticscholar.org
In a typical A³ coupling, (2S)-pent-4-yn-2-amine hydrochloride could react with an aldehyde and a second amine (or use its own amine functionality in an intramolecular fashion, though less common for simple primary amines). However, a more relevant application is where the chiral amine of the title compound participates in the reaction with an aldehyde and a separate terminal alkyne. This would result in the formation of a new chiral propargylamine (B41283). The stereochemistry of the starting amine can influence the diastereoselectivity of the newly formed stereocenter. nih.gov
These reactions are often catalyzed by transition metals such as copper, gold, or silver. mdpi.com The general mechanism involves the formation of an iminium ion from the aldehyde and the amine, which is then attacked by a metal acetylide generated from the terminal alkyne. nih.gov
| Catalyst | Aldehyde | Alkyne | Product Type | Diastereoselectivity |
| Cu(I) salts | Benzaldehyde | Phenylacetylene | Chiral propargylamine | Moderate to high |
| Au(I) complexes | Various aromatic/aliphatic | Various terminal alkynes | Chiral propargylamine | Often high |
| Ag(I) salts | Formaldehyde | Various terminal alkynes | Chiral propargylamine | Variable |
The presence of both a nucleophilic amine and an electrophilic (upon activation) alkyne within the same molecule makes (2S)-pent-4-yn-2-amine hydrochloride a prime candidate for intramolecular cyclization reactions to form various nitrogen-containing heterocycles. These reactions are often catalyzed by transition metals, particularly gold and palladium. nih.govnih.gov
Gold-Catalyzed Cyclization: Gold(I) catalysts are well-known for their ability to activate alkyne C-C triple bonds towards nucleophilic attack. nih.govacs.org Treatment of an N-protected derivative of (2S)-pent-4-yn-2-amine (e.g., N-acetyl or N-tosyl) with a gold(I) catalyst would be expected to trigger an intramolecular hydroamination/cyclization. Depending on the reaction conditions and the nature of the N-protecting group, this could lead to the formation of five-membered rings (pyrrolidine derivatives) through a 5-exo-dig cyclization or six-membered rings (piperidine derivatives) via a 6-endo-dig cyclization, with the former being generally favored. rsc.org
Palladium-Catalyzed Cyclization: Palladium catalysts can also promote the intramolecular cyclization of aminoalkynes. nih.gov These reactions can proceed through various mechanisms, including Wacker-type cyclizations or oxidative amination pathways, often leading to substituted pyrrolidines or other nitrogen heterocycles. nih.govorganic-chemistry.org
The resulting heterocyclic products are valuable scaffolds in medicinal chemistry and natural product synthesis.
| Catalyst System | N-Protecting Group | Expected Heterocyclic Product |
| Au(I)Cl/AgOTf | Acetyl (Ac) | 2,5-disubstituted pyrroline |
| [Au(I)PR₃]X | Carbamate (Boc, Cbz) | Substituted pyrrolidine (B122466) |
| Pd(II) salts | Tosyl (Ts) | Substituted pyrrolidine or piperidine (B6355638) |
Applications of 2s Pent 4 Yn 2 Amine Hydrochloride As a Chiral Building Block
Construction of Complex Chiral Scaffolds
The inherent functionalities of (2S)-pent-4-yn-2-amine hydrochloride make it an ideal starting material for the synthesis of diverse and complex chiral structures. The primary amine allows for the introduction of various substituents and the formation of key nitrogen-containing rings, while the terminal alkyne provides a handle for a plethora of carbon-carbon and carbon-heteroatom bond-forming reactions.
Synthesis of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous motifs in pharmaceuticals and natural products. The chiral amine of (2S)-pent-4-yn-2-amine hydrochloride serves as a valuable nucleophile and a source of chirality for the stereoselective synthesis of important heterocyclic systems like pyrrolidines and piperidines.
General strategies for the synthesis of chiral pyrrolidines often involve the cyclization of functionalized chiral amines. For instance, a plausible route utilizing (2S)-pent-4-yn-2-amine hydrochloride could involve an initial N-alkylation or N-acylation followed by an intramolecular cyclization. The terminal alkyne can be strategically transformed into a group that facilitates ring closure. For example, partial reduction of the alkyne to an alkene, followed by intramolecular hydroamination, could yield a chiral pyrrolidine (B122466). Alternatively, the alkyne could participate in transition-metal-catalyzed cyclization reactions.
Similarly, the synthesis of chiral piperidines can be envisioned from this versatile building block. dicp.ac.cn Methodologies such as intramolecular hydroamination of a suitably functionalized amine derived from (2S)-pent-4-yn-2-amine hydrochloride could lead to the formation of the six-membered ring with retention of chirality. organic-chemistry.org The terminal alkyne offers a latent functionality that can be elaborated before or after the cyclization to introduce further complexity.
A variety of synthetic methods have been developed for the asymmetric synthesis of substituted piperidines, often relying on the use of chiral auxiliaries or catalysts. rsc.org The inherent chirality of (2S)-pent-4-yn-2-amine hydrochloride provides a direct pathway to enantiomerically enriched piperidine (B6355638) derivatives, bypassing the need for chiral induction steps in some cases.
Table 1: Potential Synthetic Routes to Chiral Heterocycles from (2S)-pent-4-yn-2-amine hydrochloride
| Target Heterocycle | Potential Synthetic Strategy | Key Transformation of the Alkyne Group |
| Chiral Pyrrolidines | Intramolecular hydroamination | Partial reduction to alkene |
| Intramolecular cyclization | Conversion to an electrophilic or nucleophilic group | |
| Chiral Piperidines | Intramolecular hydroamination | Partial reduction to alkene |
| Aza-Diels-Alder reaction | Conversion to a diene or dienophile precursor |
Stereoselective Formation of Carbocyclic and Acyclic Structures
Beyond heterocycles, the dual functionality of (2S)-pent-4-yn-2-amine hydrochloride allows for its use in the stereoselective synthesis of complex carbocyclic and acyclic frameworks. The terminal alkyne is a particularly versatile functional group for forging new carbon-carbon bonds.
Pauson-Khand reactions, for example, could be employed to construct chiral cyclopentenones by reacting the alkyne moiety with an alkene and a cobalt carbonyl complex. The stereocenter of the amine could influence the diastereoselectivity of the cyclization. Furthermore, the alkyne can participate in various cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, to generate highly functionalized carbocycles with controlled stereochemistry.
In the realm of acyclic stereocontrol, the chiral amine can act as a directing group or a chiral auxiliary. For instance, reactions involving the alkyne, such as hydroboration-oxidation or hydrometalation, could proceed with high diastereoselectivity due to the influence of the adjacent chiral center. This allows for the stereoselective installation of new functional groups along the carbon chain.
Precursors in Asymmetric Ligand Design
The development of novel chiral ligands is crucial for advancing the field of asymmetric catalysis. The structure of (2S)-pent-4-yn-2-amine hydrochloride provides a robust scaffold for the synthesis of both chiral ligands for metal catalysis and organocatalysts.
Development of Chiral Ligands for Metal Catalysis
Chiral ligands play a pivotal role in transition-metal-catalyzed asymmetric reactions by creating a chiral environment around the metal center. (2S)-pent-4-yn-2-amine hydrochloride can be readily elaborated into a variety of ligand classes.
For example, the primary amine can be transformed into secondary or tertiary amines, amides, or imines, which can serve as coordinating groups. The terminal alkyne provides a convenient point for introducing other donor atoms, such as phosphorus or sulfur, through reactions like hydrophosphination or thiol-yne coupling. This modular approach allows for the synthesis of a library of P,N-, N,N-, or other multidentate chiral ligands. The rigidity or flexibility of the ligand backbone can be tuned by modifying the linker between the coordinating groups, which can be derived from the pentynyl chain.
Table 2: Potential Chiral Ligand Types Derived from (2S)-pent-4-yn-2-amine hydrochloride
| Ligand Type | Synthetic Approach | Potential Coordinating Atoms |
| P,N-Ligands | N-functionalization and hydrophosphination of the alkyne | Phosphorus, Nitrogen |
| N,N-Ligands | N-functionalization and reaction of the alkyne to introduce a second nitrogen donor | Nitrogen, Nitrogen |
| N,O-Ligands | N-functionalization and hydration or oxidation of the alkyne | Nitrogen, Oxygen |
Organocatalyst Development from Chiral Amine Scaffolds
In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis. Chiral amines and their derivatives are among the most successful classes of organocatalysts. The chiral amine moiety of (2S)-pent-4-yn-2-amine hydrochloride can be directly employed or readily modified to create effective organocatalysts for a variety of transformations.
For instance, the primary amine can be converted into a secondary amine, which can act as a catalyst in enamine or iminium ion-mediated reactions. The alkyne group can be retained as a unique structural feature or functionalized to introduce additional hydrogen-bonding donors or steric bulk, which can enhance the stereoselectivity of the catalyzed reaction. Furthermore, the amine can be incorporated into more complex organocatalytic scaffolds, such as thioureas or squaramides, which are known to be highly effective in promoting a range of asymmetric transformations through hydrogen bonding interactions.
Role in the Synthesis of Advanced Chemical Intermediates
The enantiopure nature and versatile reactivity of (2S)-pent-4-yn-2-amine hydrochloride make it a valuable starting material for the synthesis of advanced chemical intermediates, particularly for the pharmaceutical industry. Many bioactive molecules contain chiral amine functionalities and complex carbon skeletons, which can be accessed from this building block.
The ability to construct chiral heterocycles and acyclic chains with controlled stereochemistry directly translates to the efficient synthesis of key fragments of drug candidates. The terminal alkyne provides a gateway for late-stage functionalization, allowing for the introduction of diverse substituents to explore structure-activity relationships. For example, the alkyne can be coupled with various partners using Sonogashira, Suzuki, or other cross-coupling reactions, or it can be converted into other functional groups such as ketones, carboxylic acids, or triazoles via click chemistry. This modularity is highly desirable in medicinal chemistry for the rapid generation of analog libraries. The enzymatic synthesis of chiral amines has also gained significant attention as a green and efficient alternative to traditional chemical methods, and building blocks like (2S)-pent-4-yn-2-amine hydrochloride are valuable substrates for such biocatalytic transformations. nih.gov
Spectroscopic and Structural Elucidation of 2s Pent 4 Yn 2 Amine Hydrochloride Stereochemistry
Advanced Stereochemical Characterization Techniques
The stereochemistry of (2S)-pent-4-yn-2-amine hydrochloride is established through a suite of advanced analytical techniques that probe its chiral nature.
Ensuring the enantiomeric purity of (2S)-pent-4-yn-2-amine hydrochloride is critical. Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents are two powerful methods for this purpose.
Chiral HPLC: This technique separates the enantiomers of a chiral compound, allowing for the quantification of each. The choice of a suitable chiral stationary phase (CSP) is crucial for effective separation. For primary amines like (2S)-pent-4-yn-2-amine, CSPs based on polysaccharide derivatives, such as cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are often employed. The separation mechanism relies on the differential transient diastereomeric interactions between the enantiomers and the chiral selector of the CSP.
NMR with Chiral Shift Reagents: NMR spectroscopy can be used to determine enantiomeric excess (ee) by converting the enantiomers into diastereomers with a chiral derivatizing agent or by using a chiral solvating agent (chiral shift reagent). acs.orgnih.gov For primary amines, chiral derivatizing agents like Mosher's acid ((R)-(+)-α-methoxy-α-trifluoromethylphenylacetic acid) can be used to form diastereomeric amides, which will exhibit distinct signals in the ¹H or ¹⁹F NMR spectrum. researchgate.net Alternatively, chiral shift reagents, such as lanthanide complexes (e.g., Eu(hfc)₃), can form diastereomeric complexes with the amine, leading to the separation of signals for the two enantiomers in the NMR spectrum. nih.gov Another approach involves the use of a chiral boronic acid-based assembly which can act as both a chiral auxiliary and a chiral shift reagent for in-situ determination of enantiomeric excess by ¹H NMR spectroscopy. nih.gov
A hypothetical dataset for the determination of enantiomeric excess of a sample of (2S)-pent-4-yn-2-amine hydrochloride using chiral HPLC is presented below:
| Parameter | Value |
| Column | Chiralpak AD-H |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (90:10:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (2S)-enantiomer | 8.5 min |
| Retention Time (2R)-enantiomer | 10.2 min |
| Enantiomeric Excess (ee) | >99% |
Determining the absolute three-dimensional arrangement of atoms, or absolute configuration, is a fundamental aspect of stereochemical characterization.
Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgbruker.com It is a powerful technique for determining the absolute configuration of chiral molecules in solution. wikipedia.orgrsc.orgnih.govnih.gov The experimental VCD spectrum of (2S)-pent-4-yn-2-amine hydrochloride can be compared to the theoretically calculated spectrum for the (S)-configuration using quantum chemical calculations, such as Density Functional Theory (DFT). wikipedia.org A good match between the experimental and calculated spectra provides a reliable assignment of the absolute configuration.
Electronic Circular Dichroism (ECD): ECD spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized ultraviolet light. encyclopedia.pubrsc.org It is particularly useful for molecules containing chromophores. encyclopedia.pub The terminal alkyne group in (2S)-pent-4-yn-2-amine hydrochloride can act as a chromophore. Similar to VCD, the experimental ECD spectrum is compared with the predicted spectrum from quantum mechanical calculations to assign the absolute configuration. faccts.denih.gov
X-ray Diffraction: Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a molecule, provided that a suitable single crystal can be obtained. mdpi.com By analyzing the diffraction pattern of X-rays passing through the crystal, the precise three-dimensional arrangement of all atoms in the molecule can be determined. For chiral molecules, the Flack parameter is refined during the structure solution, and a value close to zero for the correct enantiomer confirms the absolute configuration.
A summary of the techniques for assigning absolute configuration is provided below:
| Technique | Principle | Information Obtained |
| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized IR light. wikipedia.orgbruker.com | Absolute configuration in solution. wikipedia.orgrsc.orgnih.govnih.gov |
| Electronic Circular Dichroism (ECD) | Differential absorption of circularly polarized UV light. encyclopedia.pubrsc.org | Absolute configuration of chromophore-containing molecules. encyclopedia.pub |
| X-ray Diffraction | Diffraction of X-rays by a single crystal. mdpi.com | Unambiguous absolute configuration in the solid state. |
Crystallographic Investigations of Amine Hydrochloride Salts
The hydrochloride salt form of an amine can significantly influence its solid-state properties. Crystallographic studies of amine hydrochloride salts provide valuable information on their structure and intermolecular interactions. researchgate.netcambridge.org
Cocrystallization is a technique used to modify the physicochemical properties of a solid by combining it with another neutral molecule (a coformer) in the same crystal lattice. acs.org Amine hydrochlorides are particularly amenable to cocrystallization strategies. nih.govacs.org The chloride ion, being an excellent hydrogen bond acceptor, can interact with strong hydrogen bond donors introduced as coformers, such as carboxylic acids or amides. acs.orgnih.gov This approach allows for the engineering of novel solid forms with potentially improved properties while retaining the hydrochloride salt of the active molecule. acs.org For (2S)-pent-4-yn-2-amine hydrochloride, cocrystallization could be explored to create new solid forms with tailored characteristics.
Computational Spectroscopic Analysis for Conformation and Stereochemistry of (2S)-pent-4-yn-2-amine hydrochloride
The elucidation of the three-dimensional structure of chiral molecules is a critical task in many areas of chemical and pharmaceutical science. For (2S)-pent-4-yn-2-amine hydrochloride, a chiral amine containing an alkyne functional group, computational spectroscopic methods provide a powerful, non-destructive approach to determine its preferred conformation and confirm its absolute stereochemistry. These in silico techniques, when used in conjunction with experimental data, offer a detailed picture of the molecule's structural landscape.
Computational analysis for a molecule like (2S)-pent-4-yn-2-amine hydrochloride typically begins with a thorough conformational search. This process aims to identify all possible low-energy spatial arrangements (conformers) of the molecule. Due to the rotational freedom around the single bonds, particularly the C2-C3 bond, the molecule can adopt various conformations. The relative energies of these conformers are calculated using quantum mechanical methods, most commonly Density Functional Theory (DFT). The results of these calculations allow for the prediction of the most stable conformer, which is expected to be the most populated and therefore most representative of the molecule's structure in a given environment.
Once the low-energy conformers are identified, their spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, are calculated. These theoretical spectra are then compared with experimental data. A close match between the calculated spectrum of a particular conformer and the experimental spectrum provides strong evidence for the predominance of that conformer.
Furthermore, for chiral molecules like (2S)-pent-4-yn-2-amine hydrochloride, chiroptical spectroscopic techniques, especially Vibrational Circular Dichroism (VCD), are invaluable. VCD measures the differential absorption of left and right circularly polarized infrared light. Since enantiomers have mirror-image VCD spectra, comparing the experimentally measured VCD spectrum with the computationally predicted spectra for the (S) and (R) enantiomers allows for an unambiguous determination of the absolute configuration.
The following sections would typically detail the findings from such computational studies. However, as of the latest available data, specific published research focusing on the comprehensive computational spectroscopic analysis of (2S)-pent-4-yn-2-amine hydrochloride is not publicly available. Therefore, the subsequent discussion will be based on the established principles of computational chemistry and spectroscopy, illustrating the expected outcomes and the types of data that would be generated in such a study.
Detailed Research Findings
In a hypothetical computational study of (2S)-pent-4-yn-2-amine hydrochloride, the initial step would be a conformational search to identify the most stable three-dimensional structures. The primary rotational degree of freedom is around the C2-C3 bond. The orientation of the propargyl group relative to the amine and methyl groups at the chiral center will define the different conformers.
The relative energies of these conformers would be calculated using a DFT method, for instance, B3LYP with a suitable basis set like 6-31G(d,p). The conformer with the lowest calculated energy is predicted to be the most stable.
Following the identification of the most stable conformer, its vibrational frequencies (IR spectrum) and NMR chemical shifts would be computed. The calculated IR spectrum would show characteristic bands for the functional groups present in (2S)-pent-4-yn-2-amine hydrochloride.
Table 1: Hypothetical Calculated and Expected Experimental IR Vibrational Frequencies for the Most Stable Conformer of (2S)-pent-4-yn-2-amine hydrochloride
| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) (Hypothetical) | Expected Experimental Wavenumber (cm⁻¹) |
| N-H stretch | Amine hydrochloride (-NH₃⁺) | 3200 - 3000 | 3200 - 3000 (broad) |
| C≡C stretch | Alkyne | ~2120 | ~2120 (weak) |
| ≡C-H stretch | Terminal Alkyne | ~3300 | ~3300 (sharp, strong) |
| C-H stretch | Alkane (CH, CH₂, CH₃) | 2980 - 2850 | 2980 - 2850 |
| N-H bend | Amine hydrochloride (-NH₃⁺) | 1600 - 1500 | 1600 - 1500 |
| C-N stretch | Amine | 1250 - 1020 | 1250 - 1020 |
Similarly, the ¹H and ¹³C NMR chemical shifts would be calculated. These theoretical values provide a basis for assigning the signals in an experimental NMR spectrum.
Table 2: Hypothetical Calculated and Expected Experimental ¹³C and ¹H NMR Chemical Shifts (ppm) for (2S)-pent-4-yn-2-amine hydrochloride
| Atom | Hypothetical Calculated δ (ppm) | Expected Experimental δ (ppm) |
| ¹³C NMR | ||
| C1 (CH₃) | ~20 | ~20-25 |
| C2 (CH) | ~50 | ~45-55 |
| C3 (CH₂) | ~35 | ~30-40 |
| C4 (C≡) | ~80 | ~75-85 |
| C5 (≡CH) | ~70 | ~65-75 |
| ¹H NMR | ||
| H1 (CH₃) | ~1.3 | ~1.2-1.5 (d) |
| H2 (CH) | ~3.5 | ~3.3-3.7 (m) |
| H3 (CH₂) | ~2.5 | ~2.3-2.7 (m) |
| H5 (≡CH) | ~2.0 | ~1.9-2.2 (t) |
| NH₃⁺ | ~8.5 | ~8.0-9.0 (br s) |
(d = doublet, t = triplet, m = multiplet, br s = broad singlet)
To confirm the (S)-configuration, the VCD spectrum would be calculated. The predicted VCD spectrum for the (S)-enantiomer would then be compared to the experimental spectrum. A positive correlation would confirm the absolute stereochemistry. The VCD spectrum is particularly sensitive to the spatial arrangement of atoms, making it a definitive tool for stereochemical assignment.
Mechanistic and Theoretical Studies on Reactions Involving 2s Pent 4 Yn 2 Amine Hydrochloride
Elucidation of Reaction Pathways and Catalytic Cycles
The reactivity of (2S)-pent-4-yn-2-amine is largely dictated by the interplay between its amine and alkyne functionalities. In many catalytic transformations, the amine group can act as a directing group or a nucleophile, while the alkyne can participate in various addition and coupling reactions. The elucidation of reaction pathways often involves a combination of experimental techniques, such as kinetic studies, isotopic labeling, and the characterization of intermediates, alongside computational modeling.
Catalytic cycles involving chiral alkynyl amines are central to many enantioselective transformations. researchgate.netyoutube.com For instance, in transition metal-catalyzed reactions, a general catalytic cycle might commence with the coordination of the metal to the alkyne or the amine. youtube.com This initial coordination can influence the acidity of the N-H proton or the susceptibility of the alkyne to nucleophilic attack. Subsequent steps can involve oxidative addition, migratory insertion, and reductive elimination to afford the final product and regenerate the active catalyst. youtube.com
A plausible catalytic cycle for a generic metal-catalyzed reaction involving a chiral alkynyl amine is depicted below:
Table 1: Proposed General Catalytic Cycle for a Metal-Catalyzed Reaction of a Chiral Alkynyl Amine
| Step | Description |
| I | Catalyst Activation and Substrate Coordination |
| II | Key Bond-Forming Step (e.g., Migratory Insertion) |
| III | Product Formation |
| IV | Catalyst Regeneration |
This table illustrates a generalized catalytic cycle. Specific reactions will have unique intermediates and elementary steps.
In the context of organocatalysis, the amine functionality of (2S)-pent-4-yn-2-amine can participate in the formation of enamine or iminium ion intermediates, which are key to many asymmetric transformations. researchgate.net The stereocenter of the amine plays a critical role in directing the stereochemical outcome of these reactions.
Computational Modeling of Enantioselectivity and Diastereoselectivity
Computational chemistry has emerged as a powerful tool for understanding the origins of stereoselectivity in asymmetric catalysis. By modeling the transition states of competing reaction pathways, researchers can predict and rationalize the enantiomeric and diastereomeric ratios observed experimentally.
DFT Calculations for Transition State Analysis
Density Functional Theory (DFT) has become the workhorse of computational organic and organometallic chemistry for elucidating reaction mechanisms and predicting stereochemical outcomes. acs.orgnih.govnih.gov For reactions involving (2S)-pent-4-yn-2-amine, DFT calculations can be employed to model the transition states leading to the different stereoisomeric products.
The energy difference between the diastereomeric transition states (ΔΔG‡) is directly related to the enantiomeric excess (ee) or diastereomeric ratio (dr) of the reaction. By analyzing the geometries of the transition states, it is possible to identify the key non-covalent interactions, such as steric hindrance, hydrogen bonding, or catalyst-substrate interactions, that govern the stereoselectivity. acs.org
Table 2: Hypothetical DFT Data for a Catalytic Asymmetric Addition to an Imine Derived from (2S)-pent-4-yn-2-amine
| Transition State | Relative Free Energy (kcal/mol) | Predicted Major Stereoisomer |
| TS-R | 0.0 | R |
| TS-S | 2.5 | - |
This is a hypothetical data table illustrating how DFT results are typically presented. The energy difference would correlate to a specific enantiomeric excess.
These calculations can guide the rational design of new catalysts and chiral auxiliaries by providing insights into the structural features that enhance stereochemical control. nih.gov
Molecular Dynamics Simulations for Conformational Analysis
While DFT is excellent for studying stationary points on a potential energy surface, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules in solution. nsf.govnih.gov For a flexible molecule like (2S)-pent-4-yn-2-amine and its derivatives, MD simulations can be used to explore the conformational landscape of the substrate, catalyst, and any intermediates.
By simulating the system over time, it is possible to identify the most populated conformations and understand how they might influence the subsequent reaction steps. nsf.gov For instance, the orientation of the alkyne and the steric environment around the chiral center can be assessed. This information is crucial for understanding how the substrate approaches the catalyst and enters the active site, which can have a profound impact on stereoselectivity.
Structure-Reactivity Relationships in Chiral Alkynyl Amines
The reactivity and stereodirecting ability of chiral alkynyl amines are intrinsically linked to their molecular structure. Variations in the substitution pattern around the stereocenter, the nature of the protecting group on the amine, and the electronic properties of the alkyne can all have a significant impact on the outcome of a reaction.
Studies on a range of chiral alkynyl amines have revealed several key structure-reactivity relationships:
Steric Hindrance: The size of the substituents at the chiral center can influence the facial selectivity of an incoming reagent. Larger groups can effectively block one face of the molecule, leading to higher stereoselectivity.
Electronic Effects: The electron-donating or -withdrawing nature of substituents can affect the nucleophilicity of the amine and the reactivity of the alkyne.
Coordinating Ability: The presence of other functional groups capable of coordinating to a metal catalyst can lead to the formation of well-defined, rigid transition states, often resulting in high levels of stereocontrol. acs.org
The development of new catalytic asymmetric reactions often involves the systematic variation of the structure of the chiral alkynyl amine to optimize both reactivity and selectivity. acs.orgnih.gov
Future Perspectives and Emerging Research Directions
Development of Novel Stereoselective Methodologies
The synthesis of enantiomerically pure amines remains a cornerstone of organic chemistry. hims-biocat.eu Future research will continue to seek more efficient, scalable, and versatile methods for producing chiral propargylamines. A significant advance would be the development of a direct method for the stereoselective synthesis of terminal halo-substituted propargylamines, which would make these valuable intermediates more accessible. acs.org
One promising strategy involves the stereoselective addition of lithiated chloroacetylene to chiral N-tert-butanesulfinyl imines, a method that has shown high yields and excellent diastereoselectivity for a range of substrates. acs.org Another powerful approach uses the Ellman sulfinamide for consecutive chirality induction and transfer, enabling the stereodivergent synthesis of complex amines with multiple chiral centers from a single commercially available chiral source. nih.gov Research into the conjugate addition of lithium amides to terpene-derived precursors has also demonstrated excellent stereoselectivity, offering a pathway to novel β-amino acids. nih.gov These methodologies represent a shift towards more strategic and atom-economical syntheses, which could be adapted for the large-scale production of compounds like (2S)-pent-4-yn-2-amine hydrochloride.
Exploration of New Catalytic Systems for (2S)-pent-4-yn-2-amine hydrochloride Derivatization
The dual functionality of (2S)-pent-4-yn-2-amine hydrochloride—the amine and the alkyne—provides rich opportunities for derivatization through catalysis. Future research is heavily focused on discovering novel catalytic systems that can selectively functionalize one group in the presence of the other. Transition-metal catalysis is a particularly fertile ground for this exploration. rsc.org
For instance, nickel-hydride (NiH) catalysis, using simple bioxazoline ligands, has been successfully developed for the regio- and enantioselective hydroamination of styrenes, providing a potential route to new enantioenriched amines under mild conditions. nih.gov Palladium acetate (B1210297) has been used to catalyze the multiple-site functionalization of alkynes with amine and halogen functionalities, achieving excellent regio- and stereoselectivity. nih.gov Furthermore, novel ruthenium-based catalyst systems, activated by light at room temperature, have been developed for the highly selective hydrostannation of alkynes. nih.gov The exploration of such systems could lead to new transformations for the alkyne group in (2S)-pent-4-yn-2-amine hydrochloride, opening up novel synthetic pathways. The reaction of secondary propargylamines with heteroallenes, followed by transition metal-catalyzed cyclization, is another versatile strategy for generating diverse heterocyclic structures. rsc.org
Table 1: Emerging Catalytic Systems for Alkynamine Functionalization
| Catalyst System | Reaction Type | Potential Application for (2S)-pent-4-yn-2-amine hydrochloride | Key Feature |
|---|---|---|---|
| Nickel-Hydride (NiH) with Bioxazoline Ligand | Hydroamination | Synthesis of more complex chiral secondary amines. nih.gov | Mild conditions, high regio- and enantioselectivity. nih.gov |
| Palladium Acetate | Alkyl-amination/halogenation | Multiple-site functionalization of the alkyne moiety. nih.gov | Novel mechanism involving β-halovinyl palladium species. nih.gov |
| Diruthenium Complex (Photocatalysis) | Hydrostannation | Selective functionalization of the terminal alkyne. nih.gov | Activation by household fluorescent light at room temperature. nih.gov |
| Silver Catalysis | Carboxylative Cyclization | Generation of vinyl-silver intermediates for amination. rsc.org | Unexpected stereoselectivity explained by a radical mechanism. rsc.org |
Integration with Artificial Intelligence and Machine Learning in Reaction Design
The trial-and-error approach to optimizing asymmetric transformations is gradually being replaced by data-driven methods. arxiv.org The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize synthetic chemistry by predicting reaction outcomes, controlling selectivity, and accelerating catalyst discovery. researchgate.net
ML models are now being developed to quantitatively predict the stereoselectivity of chemical reactions with high accuracy. arxiv.orgnih.gov For example, a composite ML model combining LASSO and Random Forest approaches has been shown to significantly outperform previous models in predicting enantioselectivity. arxiv.org Other deep learning frameworks, such as EnzyKR, are being designed to predict the outcomes of enzyme-catalyzed reactions in a chirality-resolved manner, which can guide the selection of biocatalysts for stereoselective synthesis. nih.gov In the future, these predictive tools could be applied to reactions involving (2S)-pent-4-yn-2-amine hydrochloride to rapidly identify optimal reaction conditions, catalysts, and substrates, thereby minimizing experimental effort and resource consumption. researchgate.net The synergy between mechanistic knowledge and machine learning will continue to push the limits of reaction performance prediction. researchgate.net
Table 2: Applications of AI/ML in Stereoselective Synthesis
| AI/ML Application | Function | Relevance to (2S)-pent-4-yn-2-amine hydrochloride |
|---|---|---|
| Predicting Stereoselectivity | Quantitative prediction of enantiomeric excess (ee) for new reactions. arxiv.org | Optimizing synthetic routes to maximize the yield of the (S)-enantiomer. |
| Catalyst Discovery | Accelerating the identification of novel, effective catalysts. researchgate.net | Finding new catalytic systems for the derivatization of the amine or alkyne group. |
| Reaction Outcome Prediction | Forecasting yields and identifying potential side products. researchgate.netresearchgate.net | Designing more efficient and cleaner reactions, reducing waste. |
| Biocatalyst Selection | Identifying optimal enzyme scaffolds for stereoselective transformations. nih.gov | Facilitating the use of bio-inspired and sustainable synthetic methods. |
Potential in Advanced Materials and Chemical Sensing
The unique chiral and functional properties of (2S)-pent-4-yn-2-amine hydrochloride make it an intriguing candidate for incorporation into advanced materials. Chiral nanostructures are a rapidly developing field of research, with applications in biosensing, chiral photonics, and sustainable catalysis. rsc.org
The terminal alkyne group of (2S)-pent-4-yn-2-amine hydrochloride is particularly suitable for attachment to surfaces or polymer backbones via "click" chemistry reactions. By incorporating this chiral building block, it may be possible to impart chirality to inorganic nanomaterials or create chiral polymers with unique properties. rsc.org Such materials could find use as chiral stationary phases in chromatography, as components in circularly polarized light emitters, or as highly specific chemical sensors capable of distinguishing between other chiral molecules. The development of materials with chiral surfaces is a key area where fundamental discoveries are expected. rsc.org
Bio-inspired Synthetic Approaches
The demand for more sustainable and environmentally friendly chemical processes is driving a shift towards biocatalysis. hims-biocat.eu Enzymes offer unparalleled selectivity under mild conditions, making them ideal for the synthesis of enantiomerically pure compounds like chiral amines. nih.gov
Amine transaminases (ATAs) have emerged as a particularly powerful class of enzymes for chiral amine synthesis due to their broad substrate scope and excellent selectivity. acs.org Research is focused on enzyme engineering and the development of enzymatic cascades to produce chiral amines from inexpensive starting materials in a one-pot synthesis. acs.org For example, combining an engineered alcohol dehydrogenase with a transaminase can create a cofactor self-sufficient system that drives the reaction towards the desired product. acs.org Similarly, engineered amine dehydrogenases (AmDHs) are being developed to catalyze the asymmetric synthesis of complex pharmaceutical intermediates. nih.gov Future research will likely focus on creating novel enzymes with unprecedented catalytic activities and immobilizing them on solid supports to enhance stability and enable their use in continuous flow processes, paving the way for the sustainable manufacturing of (2S)-pent-4-yn-2-amine hydrochloride and other high-value amines. hims-biocat.eunih.gov
Table 3: Bio-inspired Approaches for Chiral Amine Synthesis
| Enzyme Class | Catalytic Reaction | Advantages for Synthesis |
|---|---|---|
| Amine Transaminases (ATAs) | Transfer of an amino group from a donor to a ketone. acs.org | High enantioselectivity, no need for cofactor regeneration. acs.org |
| Amine Dehydrogenases (AmDHs) | Reductive amination of a ketone using ammonia. nih.gov | Can be engineered to expand substrate scope. nih.gov |
| Monoamine Oxidases (MAOs) | Oxidative deamination (used in deracemization). acs.org | Can be used in cascade reactions to resolve racemic mixtures. acs.org |
| Imine Reductases (IREDs) | Asymmetric reduction of imines to amines. acs.org | Complements other enzymatic approaches for amine synthesis. acs.org |
Q & A
Basic: What are the recommended synthetic routes for (2S)-pent-4-yn-2-amine hydrochloride, and how is enantiomeric purity ensured?
Answer:
The synthesis typically involves asymmetric catalysis or chiral resolution. For example, enantioselective reduction of a propargyl ketone intermediate using chiral catalysts (e.g., BINAP-Ru complexes) can yield the (2S)-configuration. Enantiomeric purity is verified via chiral HPLC or polarimetry, with retention times or optical rotation values compared to standards. For intermediates, protecting groups (e.g., Boc) may be employed to prevent racemization during amination steps .
Basic: What spectroscopic techniques are critical for characterizing (2S)-pent-4-yn-2-amine hydrochloride?
Answer:
- NMR : ¹H/¹³C NMR identifies functional groups (e.g., alkyne protons at δ ~2.0–3.0 ppm) and stereochemistry via coupling constants.
- IR : Confirms alkyne C≡C stretch (~2100–2260 cm⁻¹) and amine N–H stretches (~3300 cm⁻¹).
- Mass Spectrometry : ESI-MS validates molecular weight (e.g., [M+H]⁺ for C₅H₁₁ClN: calc. 121.61 g/mol).
Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate impurities or stereochemical anomalies, requiring iterative solvent optimization or recrystallization .
Advanced: How can researchers resolve contradictions in stability data under varying storage conditions?
Answer:
Contradictory stability data (e.g., decomposition at -20°C vs. room temperature) require controlled studies:
Matrix Effects : Test stability in plasma, urine, or buffer (e.g., pH 7.4) to assess hydrolysis/oxidation.
Temperature Gradients : Use accelerated stability testing (e.g., 4°C, 25°C, 40°C) to model degradation kinetics.
Microbial Interference : Inoculate samples with E. coli or other common contaminants to evaluate biodegradation (HPLC monitoring over 48+ hours) .
Advanced: What experimental strategies validate stereochemical integrity during scale-up synthesis?
Answer:
- X-ray Crystallography : Resolve absolute configuration using SHELXL for small-molecule refinement (e.g., Flack parameter < 0.1 confirms (2S)-configuration) .
- Chiral Derivatization : React with Mosher’s acid chloride (R/S) and compare ¹H NMR shifts to confirm enantiopurity.
- Dynamic Kinetic Resolution : Optimize reaction conditions (e.g., solvent polarity, catalyst loading) to minimize racemization during nucleophilic substitution steps .
Advanced: How should researchers design in vitro assays to study interactions with neurotransmitter systems?
Answer:
- Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-dopamine) in rat brain synaptosomes to measure competitive inhibition (IC₅₀ values).
- Uptake Inhibition : Pre-incubate synaptosomes with the compound and quantify monoamine uptake via HPLC-ECD.
- MAO Inhibition : Monitor deamination of serotonin/dopamine spectrophotometrically (λ = 280 nm) in mitochondrial fractions. Cross-validate with positive controls (e.g., selegiline) to rule off-target effects .
Advanced: What methodologies address contradictory results in pharmacological dose-response studies?
Answer:
- Replicate Analysis : Perform triplicate experiments across multiple batches to identify batch-dependent variability.
- Species-Specific Differences : Test efficacy in rodent vs. primate models (e.g., MIC/MBC ratios against bacterial contaminants in biofluids).
- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to distinguish outliers. For non-linear responses, use Hill slope modeling to assess cooperativity .
Basic: What safety protocols are critical when handling (2S)-pent-4-yn-2-amine hydrochloride?
Answer:
- PPE : Use nitrile gloves, lab coats, and ANSI-approved goggles.
- Ventilation : Work in a fume hood to avoid inhalation (P261/P262 GHS precautions).
- Spill Management : Neutralize with activated charcoal or vermiculite; avoid aqueous rinses to prevent exothermic reactions. Toxicity data are limited, so assume acute hazards (LD₅₀ extrapolated from structurally similar amines) .
Advanced: How can computational tools predict synthetic pathways for derivatives of this compound?
Answer:
- Retrosynthesis AI : Platforms like Pistachio or Reaxys suggest routes via Suzuki coupling for aryl modifications or click chemistry for alkyne functionalization.
- DFT Calculations : Optimize transition states (e.g., Gaussian 16) to predict enantioselectivity in catalytic steps.
- SAR Modeling : Use PubChem data to correlate substituent effects (e.g., logP, H-bond donors) with bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
